molecular formula C15H32N4O5 B049059 Fortimicin KR CAS No. 122517-24-2

Fortimicin KR

Numéro de catalogue: B049059
Numéro CAS: 122517-24-2
Poids moléculaire: 348.44 g/mol
Clé InChI: WFMQYKIRAVMXSU-GBKVUIFDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fortimicin KR is an amino sugar.

Applications De Recherche Scientifique

Antibacterial Activity

Mechanism of Action
Fortimicin KR exhibits potent antibacterial activity primarily against Gram-negative bacteria such as Escherichia coli and Staphylococcus epidermidis. Its mechanism involves inhibiting protein synthesis by binding to the bacterial ribosome, which leads to misreading of mRNA and faulty protein production. Specifically, it inhibits polyuridylic acid-directed phenylalanine polymerization, which is crucial for bacterial growth and replication.

Comparative Efficacy
When compared to other aminoglycosides, Fortimicin A (a component of this compound) shows a broad spectrum of activity against various clinically significant pathogens. It has been found to be comparable to amikacin in terms of minimum inhibitory concentrations (MICs) but demonstrates reduced efficacy against Pseudomonas aeruginosa and some streptococci . Notably, Fortimicin A is resistant to many aminoglycoside-inactivating enzymes, suggesting its potential utility in treating infections caused by drug-resistant bacteria.

Pharmacokinetics and Synergistic Effects

Pharmacokinetic Profile
Studies on the pharmacokinetics of Fortimicin A indicate favorable absorption and elimination characteristics. Understanding these profiles is essential for optimizing clinical use and determining appropriate dosing regimens .

Synergistic Potential
Fortimicin A has shown synergistic effects when used in combination with beta-lactam antibiotics against resistant strains of Pseudomonas aeruginosa. This combination therapy enhances antibacterial efficacy and may provide a valuable strategy for overcoming antibiotic resistance.

Structural and Chemical Properties

This compound consists of unique structural components that differentiate it from traditional aminoglycosides. The compound incorporates a novel aminocyclitol known as fortamine, which contributes to its distinct antibacterial properties. The structural variations between Fortimicin A and B influence their interaction with bacterial cells, affecting their overall activity .

Case Studies

Clinical Applications
A study involving 11,840 clinical bacterial isolates demonstrated the susceptibility of various pathogens to Fortimicin A. The results indicated that Fortimicin A maintained effectiveness against numerous resistant strains, highlighting its potential role in clinical settings where conventional antibiotics fail .

Research Findings
Research has characterized the biosynthetic pathways responsible for the production of this compound. Understanding these pathways can lead to the development of new aminoglycoside hybrids with enhanced properties, potentially expanding the therapeutic applications of this antibiotic class .

Data Table: Comparative Antibacterial Efficacy

AntibioticMIC (µg/mL)Spectrum of ActivityResistance Profile
Fortimicin A0.5 - 4Broad-spectrum (Gram-negative)Resistant to many inactivating enzymes
Amikacin0.5 - 8Broad-spectrumSensitive to some inactivating enzymes
Gentamicin1 - 16Broad-spectrumSensitive to many inactivating enzymes

Propriétés

Numéro CAS

122517-24-2

Formule moléculaire

C15H32N4O5

Poids moléculaire

348.44 g/mol

Nom IUPAC

(1S,2S,3R,4R,5R,6R)-2-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol

InChI

InChI=1S/C15H32N4O5/c1-6(16)8-5-4-7(17)15(23-8)24-13-9(18)11(20)14(22-3)10(19-2)12(13)21/h6-15,19-21H,4-5,16-18H2,1-3H3/t6-,7+,8-,9-,10+,11-,12+,13+,14+,15+/m0/s1

Clé InChI

WFMQYKIRAVMXSU-GBKVUIFDSA-N

SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N

SMILES isomérique

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H]([C@H]2O)NC)OC)O)N)N)N

SMILES canonique

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fortimicin KR
Reactant of Route 2
Fortimicin KR
Reactant of Route 3
Fortimicin KR
Reactant of Route 4
Fortimicin KR
Reactant of Route 5
Fortimicin KR
Reactant of Route 6
Fortimicin KR

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.